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Compound of Interest

Compound Name: 2-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B1351063 Get Quote

In the landscape of contemporary drug discovery, agrochemical development, and materials

science, the strategic incorporation of fluorine atoms into organic molecules has become a

cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such

as high electronegativity, metabolic stability, and the ability to modulate lipophilicity and pKa—

offer chemists a powerful tool to fine-tune molecular behavior. Within this context, 2-(2,2,2-
Trifluoroethoxy)aniline emerges as a pivotal building block. Its structure, featuring a

trifluoroethoxy group ortho to an aniline amine, presents a unique combination of functionalities

that are highly sought after for the synthesis of complex, high-value compounds. This guide

provides an in-depth exploration of this versatile intermediate, from its fundamental properties

to its practical applications, tailored for the research scientist and development professional.

Core Molecular Profile and Physicochemical
Properties
2-(2,2,2-Trifluoroethoxy)aniline is a crystalline solid at room temperature, appearing as a

white to light yellow powder.[1] Its identity is unequivocally established by its CAS number,

57946-60-8. The key to its utility lies in the interplay between the nucleophilic aniline moiety

and the potent electron-withdrawing trifluoroethoxy group. This substitution pattern profoundly

influences the molecule's electronic and physical properties.

Table 1: Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)aniline
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Property Value Source(s)

CAS Number 57946-60-8 [1][2]

Molecular Formula C₈H₈F₃NO [1][2]

Molecular Weight 191.15 g/mol [1][3]

Appearance
White to light yellow

powder/crystal
[1]

Melting Point 49 - 53 °C [1][4]

Boiling Point
214.9 °C (Predicted/at 760

mmHg)
[4][5]

Density 1.286 g/cm³ (Predicted) [4][5]

pKa 3.78 (Predicted) [4]

XLogP3 2.3 - 2.79 [2][5]

The trifluoroethoxy group is the dominant feature influencing these properties. Its strong

inductive effect (-I) significantly reduces the basicity of the aniline nitrogen, as reflected in the

predicted low pKa. This decreased basicity is a critical consideration in reaction design, as it

renders the amine less nucleophilic than aniline itself. Furthermore, the trifluoroethoxy moiety

substantially increases the compound's lipophilicity (LogP), a trait that is often exploited in drug

design to enhance membrane permeability.[6][7]

Synthesis and Reactivity Insights
Synthetic Pathways
While multiple synthetic routes are conceivable, a common and logical approach involves a

nucleophilic aromatic substitution (SₙAr) or a Williamson ether synthesis-type reaction. A

prevalent strategy is the O-alkylation of 2-aminophenol or a protected precursor. A more

industrially scalable route often begins with a readily available nitroaromatic compound.

A plausible synthetic workflow is outlined below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.chemimpex.com/products/46029
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.chemimpex.com/products/46029
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.chemimpex.com/products/46029
https://www.fishersci.ca/shop/products/2-2-2-2-trifluoroethoxy-aniline-tci-america-2/t32845g
https://www.chemimpex.com/products/46029
https://www.chemimpex.com/products/46029
https://www.chemicalbook.com/ChemicalProductProperty_US_CB31263654.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB31263654.aspx
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB31263654.aspx
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB31263654.aspx
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4781656/
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-trifluoromethoxy-anilines-in-modern-drug-discovery-zu
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathway

2-Fluoronitrobenzene 2-(2,2,2-Trifluoroethoxy)nitrobenzene

1. 2,2,2-Trifluoroethanol
2. Base (e.g., K₂CO₃, NaH)
Solvent (e.g., DMF, DMSO) 2-(2,2,2-Trifluoroethoxy)aniline

(CAS: 57946-60-8)

Reduction
(e.g., H₂/Pd-C, Fe/HCl, SnCl₂)

Click to download full resolution via product page

Caption: Plausible two-step synthesis of 2-(2,2,2-Trifluoroethoxy)aniline.

Causality Behind the Chosen Pathway:

Step 1 (Ether Formation): Starting with 2-fluoronitrobenzene is advantageous because the

nitro group strongly activates the aromatic ring towards nucleophilic substitution, facilitating

the displacement of the fluoride by the trifluoroethoxide anion. Fluoride is an excellent

leaving group in SₙAr reactions.

Step 2 (Nitro Reduction): The subsequent reduction of the nitro group to a primary amine is a

well-established and high-yielding transformation in organic synthesis, with numerous

reliable methods available (e.g., catalytic hydrogenation, metal-acid reduction).

Core Reactivity
The reactivity of 2-(2,2,2-trifluoroethoxy)aniline is dominated by the amine group. It readily

participates in standard aniline chemistries, including:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile

intermediate for introducing a wide range of functional groups.

Coupling Reactions: Serving as the amine component in transition-metal-catalyzed cross-

coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex diarylamines.
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The trifluoroethoxy group is generally stable and unreactive under most conditions used to

modify the amine functionality. However, its electron-withdrawing nature deactivates the

aromatic ring towards electrophilic aromatic substitution.

The Application Nexus: Drug Discovery and
Advanced Materials
The primary value of 2-(2,2,2-trifluoroethoxy)aniline lies in its role as a key intermediate.[1]

The trifluoroethoxy moiety is a "biologically friendly" functional group that can confer significant

advantages to a parent molecule, particularly in a pharmaceutical context.

Rationale for Use in Medicinal Chemistry
The introduction of a trifluoroalkoxy group can profoundly and beneficially impact the

pharmacokinetic profile of a drug candidate.[6][7]

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -

OCH₂CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 (CYP)

enzymes, a major pathway for drug clearance.[8][9] This can increase the drug's half-life and

bioavailability.

Increased Lipophilicity: As noted, the fluorine atoms increase lipophilicity, which can improve

a drug's ability to cross biological membranes and enhance oral absorption.[10]

Modulation of Basicity (pKa): The lowered pKa of the aniline nitrogen ensures that it is less

protonated at physiological pH. This can be crucial for optimizing target binding, as the

neutral form of the amine may be required for entering a binding pocket, while the protonated

form might be necessary for a key ionic interaction.

Unique Binding Interactions: The polarized C-F bonds can participate in favorable dipole-

dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding

affinity and selectivity.
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Role in Drug Development Workflow

Properties Conferred by -OCH₂CF₃ Group

2-(2,2,2-Trifluoroethoxy)aniline
(Building Block)

Coupling Reaction
(e.g., Amide formation, SₙAr)

Advanced Intermediate

Final API Synthesis Steps

Active Pharmaceutical
Ingredient (API)

Metabolic Stability Increased Lipophilicity Modulated pKa

Click to download full resolution via product page

Caption: Workflow illustrating the integration of the title compound in API synthesis.

Applications in Materials Science
Beyond pharmaceuticals, this aniline derivative is valuable in creating advanced polymers and

coatings.[1][11] The trifluoroethoxy group can impart enhanced thermal stability, chemical

resistance, and hydrophobicity to materials.[11]
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Spectroscopic and Analytical Profile
Characterization of 2-(2,2,2-trifluoroethoxy)aniline and its reaction products relies on

standard analytical techniques.

Infrared (IR) Spectroscopy: Key expected absorptions include:

N-H Stretch: Two characteristic sharp bands in the 3350-3450 cm⁻¹ region for the primary

amine.[12][13]

C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

N-H Bend: A band around 1620 cm⁻¹.[12]

C-O-C Stretch (Ether): Strong absorptions in the 1250-1050 cm⁻¹ region.

C-F Stretch: Very strong, characteristic bands typically found in the 1300-1100 cm⁻¹

range.

C-N Stretch (Aromatic): A band around 1335-1250 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: One would expect to see signals for the four distinct aromatic protons in the

~6.7-7.2 ppm range. The methylene protons (-OCH₂CF₃) would appear as a quartet

around 4.4 ppm due to coupling with the three fluorine atoms. The amine protons (-NH₂)

would typically appear as a broad singlet.

¹³C NMR: The spectrum would show six distinct aromatic carbon signals, a methylene

carbon signal split into a quartet by the adjacent fluorines, and the trifluoromethyl carbon,

also appearing as a quartet.

¹⁹F NMR: A single signal, a triplet, would be observed due to coupling with the two

adjacent methylene protons.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a

molecular ion (M⁺) peak at m/z 191. The fragmentation pattern would likely involve the loss

of the trifluoromethyl group or cleavage of the ether bond.
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Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(2,2,2-trifluoroethoxy)aniline is

essential. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: GHS Hazard Information

Hazard Class Category Hazard Statement

Skin Irritation 2
H315: Causes skin irritation.

[14]

Eye Irritation 2A
H319: Causes serious eye

irritation.[14]

Specific Target Organ Toxicity

(Single Exposure)
3

H335: May cause respiratory

irritation.[14]

Recommended Protocol for Safe Handling
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[14][15] Facilities should be equipped with an eyewash station and safety shower.[15]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14] Avoid contact

with skin.[14]

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.

[15]

Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the

laboratory.

Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible substances like strong oxidizing agents.[14][16] Recommended storage

temperature is often room temperature or refrigerated (2-8°C).[1][4]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[17]

Exemplar Experimental Protocol: N-Acylation
This protocol provides a representative procedure for using 2-(2,2,2-trifluoroethoxy)aniline in

a standard acylation reaction to form an amide, a common step in building more complex

molecules.

Objective: To synthesize N-(2-(2,2,2-trifluoroethoxy)phenyl)acetamide.

Materials:

2-(2,2,2-Trifluoroethoxy)aniline (1.0 eq)

Acetyl chloride (1.1 eq)

Triethylamine (TEA) or Pyridine (1.2 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Magnetic stirrer and stir bar

Round-bottom flask and standard glassware

Ice bath
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N-Acylation Workflow

1. Dissolve aniline derivative
and base (TEA) in anhydrous
DCM under N₂ atmosphere.

2. Cool the solution
to 0 °C in an ice bath.

3. Add acetyl chloride
dropwise via syringe.

4. Allow reaction to warm
to room temperature and stir

for 2-4 hours (Monitor by TLC).

5. Quench reaction with
saturated NaHCO₃ solution.

6. Perform aqueous workup:
- Separate layers

- Extract aqueous layer with DCM
- Combine organic layers

7. Dry combined organic
layers over MgSO₄,

filter, and concentrate.

8. Purify crude product via
flash chromatography or

recrystallization.

Click to download full resolution via product page

Caption: Step-by-step workflow for a typical N-acylation reaction.
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Self-Validating Protocol Design:

Inert Atmosphere: Prevents side reactions involving atmospheric moisture, especially with

the reactive acetyl chloride.

Base: Triethylamine is used to scavenge the HCl byproduct generated during the reaction,

driving the equilibrium towards product formation and preventing the protonation and

deactivation of the starting aniline.

Controlled Addition at 0 °C: The reaction is exothermic. Slow, cold addition of the highly

reactive acetyl chloride mitigates potential side reactions and ensures better control over the

process.

Aqueous Workup: The NaHCO₃ wash neutralizes any remaining acid (HCl, excess acetyl

chloride). The brine wash helps to remove water from the organic layer before the final

drying step.

Monitoring and Purification: Thin-Layer Chromatography (TLC) provides a real-time check on

the reaction's progress. Final purification by chromatography or recrystallization ensures the

isolation of the target compound with high purity, which is critical for subsequent synthetic

steps or biological testing.

Conclusion
2-(2,2,2-Trifluoroethoxy)aniline is more than just another chemical intermediate; it is a

strategic tool for molecular design. Its unique combination of a reactive aniline handle and a

property-enhancing trifluoroethoxy group provides researchers with a reliable and effective way

to access novel chemical entities. The insights provided in this guide—spanning its

fundamental properties, reactivity, and critical role in pharmaceutical and material sciences—

underscore its value. For scientists aiming to optimize metabolic stability, modulate

bioavailability, and create robust, high-performance materials, 2-(2,2,2-trifluoroethoxy)aniline
represents a validated and indispensable component of the modern chemical toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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